(S)-4-Aminopyrrolidin-2-one hydrochloride

Medicinal Chemistry Stereochemistry PDE4 Inhibition

(S)-4-Aminopyrrolidin-2-one hydrochloride (CAS 672883-63-5) is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidin-2-one core with a stereospecific (S)-amino substituent at the 4-position. As a monohydrochloride salt, it is a white to off-white solid with a molecular weight of 136.58 g/mol (C4H9ClN2O).

Molecular Formula C4H9ClN2O
Molecular Weight 136.58 g/mol
CAS No. 672883-63-5
Cat. No. B1456393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Aminopyrrolidin-2-one hydrochloride
CAS672883-63-5
Molecular FormulaC4H9ClN2O
Molecular Weight136.58 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)N.Cl
InChIInChI=1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m0./s1
InChIKeyMTMHDNYPPBTWER-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-4-Aminopyrrolidin-2-one Hydrochloride: A Key Chiral Pyrrolidinone Building Block


(S)-4-Aminopyrrolidin-2-one hydrochloride (CAS 672883-63-5) is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidin-2-one core with a stereospecific (S)-amino substituent at the 4-position [1]. As a monohydrochloride salt, it is a white to off-white solid with a molecular weight of 136.58 g/mol (C4H9ClN2O) . The compound's rigid γ-lactam scaffold, combined with a defined stereocenter and a reactive primary amine, makes it a versatile intermediate for constructing more complex, enantiomerically pure pharmaceutical candidates [2].

Why Generic (R)-, Racemic, or Free Base Alternatives Cannot Replace (S)-4-Aminopyrrolidin-2-one Hydrochloride


Simple substitution by the (R)-enantiomer, the racemic mixture, or the free base form introduces significant scientific risk. The (S)-configuration is not a passive feature; it dictates the 3D presentation of the amine handle in downstream products, directly impacting target binding and selectivity [1]. Using the racemate introduces an unwanted and potentially antagonistic enantiomer, while the free base lacks the enhanced aqueous solubility and long-term stability conferred by the hydrochloride salt, which is crucial for reproducible solution-phase chemistry [2].

Quantitative Differentiation Evidence for (S)-4-Aminopyrrolidin-2-one Hydrochloride (CAS 672883-63-5)


Enantiomeric Identity vs. (R)-Enantiomer: Chiral Configuration for Target Engagement

The (S)-configuration at the 4-position, as specified by CAS 672883-63-5, provides a distinct spatial orientation compared to the (R)-enantiomer (CAS 1788058-41-2) . This stereochemistry is critical for its intended role in asymmetric synthesis. In a patent context, derivatives built from this specific (S)-enantiomer scaffold have been implicated as phosphodiesterase 4 (PDE4) inhibitors, a therapeutic target where stereochemistry is a key determinant of biological activity [1]. Using the (R)-form would generate a diastereomeric product with a different biological profile.

Medicinal Chemistry Stereochemistry PDE4 Inhibition

Salt Form Integrity: Hydrochloride vs. Free Base for Solution-Phase Applications

The hydrochloride salt (CAS 672883-63-5, MW 136.58) offers significant practical advantages over the free base (CAS 160806-40-6, MW 100.12) . The salt form is reported to enhance stability and solubility, making it more suitable for handling and reactivity in a wider range of synthetic applications, including aqueous or polar organic reaction conditions [1]. The free base, as an oily or low-melting solid, is often less convenient to handle accurately on small scale.

Synthetic Chemistry Solubility Stability

Vendor-Certified Purity: 98% with Comprehensive QC Package from Bidepharm

Bidepharm supplies CAS 672883-63-5 at a standard purity of 98%, a quantitative benchmark validated by a comprehensive QC package that includes NMR, HPLC, and GC analyses for each batch . This certification contrasts with many other suppliers who offer the compound at a lower standard purity, often 95% or 97%, with potentially less rigorous analytical documentation [1]. The availability of detailed batch-specific QC data ensures verification of structural integrity and chemical purity, which is critical for reproducible synthesis.

Quality Control Procurement Analytical Chemistry

Conformational Rigidity: A Zero Rotatable Bond Scaffold for Precise Vector Presentation

The (S)-4-aminopyrrolidin-2-one hydrochloride scaffold possesses zero rotatable bonds, a key physicochemical feature computed from its 2D structure [1]. This complete conformational restriction means the primary amine is locked in a fixed spatial orientation relative to the γ-lactam ring. In contrast, many common chiral amine building blocks (e.g., amino alcohols, diamines) contain flexible carbon chains with multiple rotatable bonds, leading to a conformational ensemble rather than a single, well-defined vector. The compound also has a topological polar surface area (TPSA) of 55.1 Ų, 3 hydrogen bond donors, and 2 hydrogen bond acceptors [1].

Drug Design Molecular Modeling Conformational Analysis

Optimal Application Scenarios for (S)-4-Aminopyrrolidin-2-one Hydrochloride in Discovery and Development


Asymmetric Synthesis of PDE4-Targeting Candidates

When synthesizing novel phosphodiesterase 4 (PDE4) inhibitors for inflammatory or CNS indications, the (S)-configured pyrrolidinone scaffold, as opposed to the (R)- or racemic form, is critical. Patent literature implicates this exact stereochemical motif in PDE4-targeting compounds [1]. Starting with the pre-defined (S)-enantiomer (672883-63-5) ensures that downstream chiral centers are installed with absolute stereochemical control, preserving the integrity of the pharmacophore.

Fragment-Based Drug Discovery (FBDD) Requiring Rigid Amine Vectors

In FBDD programs, (S)-4-aminopyrrolidin-2-one hydrochloride serves as an ideal 'fragment embellishment' handle. Its zero rotatable bonds provide a rigid, predictable trajectory for the amine group, which can be exploited to probe a specific hydrogen-bonding or electrostatic interaction in a target protein's binding pocket without introducing conformational ambiguity [1]. This is a distinct advantage over flexible aliphatic amine fragments.

Multi-Step Synthesis Requiring High Batch-to-Batch Reproducibility

For medicinal chemistry campaigns involving long linear syntheses (e.g., >5 steps), sourcing the compound at a guaranteed 98% purity with a comprehensive QC package (NMR, HPLC, GC) is paramount . Using a lower-purity building block (e.g., 95%) can introduce accumulated impurities that drastically reduce final API yield and complicate purification. The 98% quality grade minimizes this risk and protects the investment in subsequent synthetic steps.

Conjugation Chemistry Requiring a Stable, Soluble Chiral Amine

For bioconjugation or the synthesis of targeted protein degraders (PROTACs) that proceed in aqueous or mixed aqueous-organic media, the hydrochloride salt form is preferred over the free base. The salt ensures reliable dissolution and stoichiometric control during amide bond formation or reductive amination, enabling efficient linking of the rigid (S)-pyrrolidinone warhead to a target-recruiting ligand [2].

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